![molecular formula C13H15N3O B1586385 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 280110-78-3](/img/structure/B1586385.png)
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Overview
Description
“4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is a heterocyclic compound with the empirical formula C13H15N3O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is 229.28 . The SMILES string representation of its structure isC1CC (CCN1)c2nnc (o2)-c3ccccc3
.
Scientific Research Applications
Pharmacological Applications
Oxadiazoles, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine”, have been successfully utilized as an essential part of the pharmacophore . They have shown potential in a wide range of applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
High-Energy Core
Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Material Science
Oxadiazoles are of considerable importance in material science . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Energetic Materials
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials .
Ionic Salts
Oxadiazoles can also be utilized to create ionic salts .
Pharmaceutical Compounds
Oxadiazoles can be used to create pharmaceutical compounds . For example, a series of (4- (1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives showed good anti-neuroinflammation .
Safety and Hazards
According to Sigma-Aldrich, “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the precautionary statement P301 + P310, which advises to call a poison center or doctor if the compound is swallowed .
Future Directions
Oxadiazoles, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine”, are a promising scaffold in medicinal chemistry . They have shown potential in overcoming multidrug resistance, a principal limiting factor in achieving cures in patients with cancer . Future research may focus on further exploring the therapeutic potential of this class of compounds and developing new drug candidates.
Mechanism of Action
Target of Action
The primary target of the compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) . DprE1 plays a crucial role in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and is important for virulence in the host .
Mode of Action
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine interacts with its target, DprE1, by binding to it. This binding inhibits the function of DprE1, thereby disrupting the biogenesis of the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 by 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . This pathway is crucial for the formation of the mycobacterial cell wall. Disruption of this pathway leads to downstream effects such as compromised cell wall integrity, which can potentially lead to cell death .
Result of Action
The molecular and cellular effects of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine’s action primarily involve the disruption of the mycobacterial cell wall. This disruption can lead to cell death, thereby exhibiting its potential as an antitubercular agent .
properties
IUPAC Name |
2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVYYGIMDHYGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375584 | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
CAS RN |
280110-78-3 | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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